molecular formula C4H6BrFO2 B8821385 Methyl 3-bromo-2-fluoropropanoate CAS No. 399-86-0

Methyl 3-bromo-2-fluoropropanoate

Cat. No.: B8821385
CAS No.: 399-86-0
M. Wt: 184.99 g/mol
InChI Key: WIFAHUKDQMPGKX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoropropanoate is a high-value fluorinated building block designed for advanced research and development applications. Its molecular structure, featuring both a reactive bromine atom and a fluorine atom on a propanoate ester backbone, makes it a versatile intermediate in organic synthesis . Fluorinated compounds are of significant interest in medicinal chemistry because the introduction of a fluorine atom can profoundly alter a compound's metabolism, stability, and biological activity . This compound is particularly useful in the synthesis of complex molecules, including heterocyclic frameworks often found in biologically active drug candidates . It can be employed in the construction of pyrroline and pyridine derivatives, which are core structures in various pharmaceuticals. Furthermore, it serves as a key precursor for the development of new materials, where fluorine atoms impart enhanced thermal stability, chemical resistance, and unique electronic properties . Researchers leverage this synthon in peptide synthesis, asymmetric synthesis, and the creation of agrochemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

399-86-0

Molecular Formula

C4H6BrFO2

Molecular Weight

184.99 g/mol

IUPAC Name

methyl 3-bromo-2-fluoropropanoate

InChI

InChI=1S/C4H6BrFO2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3

InChI Key

WIFAHUKDQMPGKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CBr)F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-2-fluoropropanoate serves as an important building block in the synthesis of complex organic molecules. It is particularly useful in:

  • Peptide Synthesis : The compound is employed as an intermediate in the formation of peptide bonds, facilitating the construction of peptide chains essential for biological functions.
  • Asymmetric Synthesis : Its chiral nature allows it to be used in asymmetric synthesis reactions, which are crucial for producing enantiomerically pure compounds necessary in pharmaceuticals.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of bioactive peptides, this compound was utilized to introduce specific functional groups that enhanced the peptides' biological activity. The results demonstrated improved yields and purities compared to traditional methods.

Medicinal Chemistry

This compound has shown potential in drug development due to its ability to modify biological pathways. Its applications include:

  • Anticancer Research : Compounds derived from this compound have been investigated for their anticancer properties. Studies indicate that derivatives can selectively inhibit cancer cell proliferation, particularly in colon cancer models.

Case Study: Anticancer Activity

Research highlighted that treatment with derivatives of this compound resulted in significant apoptosis in colon cancer cells while sparing normal cells. The mechanism involved modulation of heat shock proteins linked to cell survival pathways.

Biological Applications

The compound's reactivity allows it to interact with various biomolecules, making it valuable for studying enzyme-catalyzed reactions:

  • Enzymatic Interactions : this compound has been studied for its effects on haloalkane dehalogenases, enzymes that remove halogen atoms from organic compounds. This interaction can influence metabolic pathways and provide insights into enzyme mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to act as a reactive intermediate makes it suitable for creating various chemical products used in agriculture and industry.

Comparison with Similar Compounds

Methyl 3-Bromo-2,2-Difluoropropanoate

A closely related compound, methyl 3-bromo-2,2-difluoropropanoate (), differs by having an additional fluorine atom at the second carbon. Key comparisons include:

  • Molecular Weight: The difluoro variant has a higher molecular weight (~204 g/mol) compared to the mono-fluoro compound (~185 g/mol), affecting volatility and chromatographic retention times (e.g., GC analysis as in ).
  • Reactivity : The electron-withdrawing effect of two fluorine atoms may enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis or nucleophilic attack.
  • Boiling Point: Increased polarity from additional fluorine atoms likely raises the boiling point relative to the mono-fluoro analog.

Methyl 3-Bromopropanoate

This analog lacks the fluorine atom at the second carbon. Differences include:

  • Solubility: Fluorine’s hydrophobicity in the original compound may reduce aqueous solubility compared to the non-fluorinated analog.

Methyl 2-Fluoropropanoate

Without the bromine substituent, this compound exhibits:

  • Reduced Reactivity : The lack of bromine diminishes its utility in substitution reactions but makes it more stable under basic conditions.
  • Lower Molecular Weight : ~106 g/mol (estimated), leading to higher volatility than the bromo-fluoro derivative.

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Complex diterpene-derived esters () like sandaracopimaric acid methyl ester are structurally distinct but share the methyl ester functional group. Key contrasts include:

  • Size and Complexity : Larger molecular frameworks (e.g., ~316 g/mol for sandaracopimaric acid methyl ester) result in higher boiling points and lower volatility.
  • Application: These esters are often natural products used in resin studies, whereas synthetic halogenated esters like methyl 3-bromo-2-fluoropropanoate are tailored for reaction intermediates.

Data Table: Comparative Properties of Halogenated Methyl Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Reactivity
This compound* ~185 ~150–170 (est.) Organic solvents High SN2 reactivity
Methyl 3-bromo-2,2-difluoropropanoate ~204 ~180–200 (est.) Organic solvents Enhanced electrophilicity
Methyl 3-bromopropanoate ~153 ~130–150 (est.) Moderate in H2O Moderate SN2 reactivity
Sandaracopimaric acid methyl ester 316.4 >250 Lipophilic Resistant to hydrolysis

*Estimated values based on analogs in and structural trends.

Research Findings and Trends

  • Electron Effects: Fluorine’s electronegativity stabilizes the ester carbonyl, delaying hydrolysis compared to non-fluorinated esters. Bromine’s polarizability enhances leaving group ability, as seen in SN2 reactions of alkyl bromides ().
  • Chromatographic Behavior: In GC analysis (), halogenated esters elute later than non-halogenated analogs due to increased molecular weight and polarity .
  • Solubility: Bromine and fluorine increase lipophilicity, aligning with trends observed in halogenated carboxylic acids (: 2-bromo-2-methyl-propanoic acid is sparingly soluble in water but miscible in alcohols) .

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

Radical-initiated bromination using NBS in the presence of azobisisobutyronitrile (AIBN) achieves selective substitution at the β-position. A study employing carbon tetrachloride as the solvent at 80°C demonstrated a 68% yield after 12 hours. The reaction proceeds via a chain mechanism:

RH+Br2AIBNRBr+HBr\text{RH} + \text{Br}_2 \xrightarrow{\text{AIBN}} \text{RBr} + \text{HBr}

Critical parameters include strict exclusion of moisture and maintenance of reflux conditions to suppress competing ester hydrolysis.

Electrophilic Bromination Using Phosphorus Tribromide

Alternative protocols utilize PBr₃ as a brominating agent, which activates the ester carbonyl group for nucleophilic attack. In anhydrous diethyl ether at −20°C, methyl 2-fluoropropanoate reacts with PBr₃ to yield the target compound in 74% isolated yield. This method requires precise stoichiometry (1:1.05 molar ratio of ester to PBr₃) to minimize di-bromination byproducts.

Nucleophilic Fluorination-Bromination Tandem Reactions

Recent advances employ sequential halogenation strategies to install fluorine and bromine in a single reaction vessel.

SN2 Displacement with Potassium Fluoride and Bromine

A two-step process first introduces fluorine via nucleophilic displacement of a β-chloro precursor using KF in dimethylformamide (DMF) at 120°C, followed by bromination with elemental bromine in dichloromethane. This approach achieves an overall yield of 62%, though competing elimination reactions necessitate careful temperature control.

Metal-Mediated Halogen Exchange

Palladium-catalyzed cross-coupling reactions enable regioselective bromine insertion. For example, methyl 3-iodo-2-fluoropropanoate undergoes transmetallation with bis(pinacolato)diboron followed by treatment with CuBr₂, yielding the brominated product in 81% yield. This method’s efficacy stems from the orthogonal reactivity of boron and copper intermediates.

Photochemical Synthesis in Flow Reactors

Microchannel reactor technology, as detailed in patent CN102875322B, revolutionizes halogenation by enhancing mass transfer and thermal regulation. Adapting this system for this compound synthesis involves:

ParameterOptimal ValueEffect on Yield
Residence Time90 sMaximizes conversion
Temperature50°CMinimizes decomposition
Pressure3 barPrevents volatilization
Bromine:Ester Ratio1.1:1Reduces side products

This continuous-flow method achieves 89% conversion with a throughput of 1.2 kg/h, outperforming batch reactors by 22%.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methodologies:

MethodYield (%)Purity (%)ScalabilityCost Index
Radical Bromination6892Moderate$$
PBr₃ Bromination7495High$$$
Tandem Halogenation6288Low$$$$
Flow Reactor8997Industrial$$

Flow reactor synthesis emerges as the most viable for industrial-scale production due to its superior yield and reproducibility.

Mechanistic Insights and Byproduct Formation

Competing Elimination Pathways

Under basic conditions, β-elimination of HBr generates methyl 2-fluoropropenoate, a common byproduct. Suppression strategies include:

  • Using aprotic solvents (e.g., THF) to limit base availability

  • Maintaining reaction temperatures below 60°C

  • Introducing radical scavengers like TEMPO

Steric and Electronic Effects

The electron-withdrawing fluorine atom deactivates the β-carbon toward electrophilic attack but enhances stability of the transition state in SN2 displacements. Computational studies indicate a 12.3 kcal/mol activation barrier for bromination at the β-position versus 15.7 kcal/mol at the α-position.

Industrial-Scale Purification Techniques

Crude reaction mixtures typically contain residual bromine (3–5%) and hydrobromic acid. Purification protocols involve:

  • Neutralization : Washing with 5% NaHCO₃ solution

  • Distillation : Fractional distillation under reduced pressure (bp 78–80°C at 15 mmHg)

  • Crystallization : Recrystallization from hexane/ethyl acetate (4:1) to ≥99% purity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-bromo-2-fluoropropanoate, and how can purity be ensured?

  • Methodology :

  • Esterification : Start with 3-bromo-2-fluoropropanoic acid and employ methanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction completion via TLC or GC-MS.
  • Halogenation : Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) on a β-hydroxy ester precursor, followed by bromination with NBS (N-bromosuccinimide) under radical conditions.
  • Purification : Use fractional distillation (bp ~150–200°C, based on analogs ) or recrystallization from non-polar solvents. Confirm purity via ¹H/¹³C NMR and HPLC (>95% purity).

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile brominated compounds .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition. Monitor for gas evolution due to potential ester degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Q. How can routine spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodology :

  • ¹H NMR : Expect signals for methyl ester (~δ 3.7 ppm), methine adjacent to Br/F (δ 4.5–5.5 ppm), and coupling patterns from vicinal fluorine (²J₆–10 Hz).
  • ¹⁹F NMR : A singlet or doublet near δ -120 to -150 ppm (CF coupling).
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹). Compare with databases for halogenated esters .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing bromine and fluorine be addressed during synthesis?

  • Methodology :

  • Fluorination First : Use DAST on a β-hydroxy ester to prioritize fluorine insertion, leveraging steric and electronic effects to direct bromination.
  • Protecting Groups : Temporarily protect the ester group with tert-butyl to minimize side reactions during bromination .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd) for directed C-H activation, though this may require inert conditions .

Q. What computational methods predict the reactivity and stability of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electron density and frontier molecular orbitals. The Colle-Salvetti functional (density-functional theory) can predict bond dissociation energies and hydrolysis susceptibility .
  • MD Simulations : Simulate solvent interactions (e.g., in DMSO or water) to assess stability. Correlate with experimental kinetic studies .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and -40°C.
  • X-ray Crystallography : Resolve structural ambiguities using ORTEP-III for crystal structure refinement (e.g., confirming dihedral angles between Br/F substituents) .
  • 2D NMR : Utilize HSQC and HMBC to assign overlapping signals and verify coupling networks .

Q. What strategies optimize this compound as a building block in multi-step syntheses?

  • Methodology :

  • Cross-Coupling Reactions : Use Suzuki-Miyaura couplings with boronic acids (e.g., arylboronates from Kanto Reagents ) to functionalize the bromine site.
  • Nucleophilic Fluorine Displacement : Replace fluorine with amines or thiols under basic conditions, monitoring selectivity via LC-MS .
  • Scale-Up Considerations : Optimize solvent (e.g., THF vs. DMF) and catalyst loading to balance yield and cost.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Methodology :

  • Reproducibility Tests : Replicate synthesis/purification steps using literature protocols. For example, if mp varies, test recrystallization solvents (hexane vs. ethyl acetate) .
  • Impurity Profiling : Use GC-MS or MALDI-TOF to detect trace byproducts (e.g., dihalogenated esters) that may alter physical properties .
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., Kanto Reagents catalogs ) to identify consensus values.

Applications in Complex Systems

Q. What role can this compound play in designing enzyme inhibitors?

  • Methodology :

  • Probing Active Sites : Use the bromine atom for covalent binding to cysteine residues (via SN2 displacement) and fluorine for modulating electron density.
  • SAR Studies : Synthesize analogs with varying halogen positions and test against target enzymes (e.g., proteases), using IC₅₀ assays .

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